1-cyclopropyl-1H-1,2,4-triazole hydrochloride

Antifungal drug discovery CYP51 inhibition Sterol demethylase inhibitor

1-Cyclopropyl-1H-1,2,4-triazole hydrochloride (CAS 2680539-82-4; molecular formula C₅H₈ClN₃; MW 145.59 g/mol) is the hydrochloride salt of a 1,2,4-triazole heterocycle bearing an N1-cyclopropyl substituent. The corresponding free base (CAS 1824367-32-9; C₅H₇N₃; MW 109.13 g/mol) serves as the neutral scaffold, while the hydrochloride salt is typically encountered as a white crystalline solid with enhanced aqueous solubility and stability under standard laboratory conditions.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
Cat. No. B13506940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-1,2,4-triazole hydrochloride
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC=N2.Cl
InChIInChI=1S/C5H7N3.ClH/c1-2-5(1)8-4-6-3-7-8;/h3-5H,1-2H2;1H
InChIKeyYXTCGBCGJWQCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-1,2,4-triazole Hydrochloride: Procurement-Ready Overview of a Versatile N1-Cyclopropyl Triazole Building Block


1-Cyclopropyl-1H-1,2,4-triazole hydrochloride (CAS 2680539-82-4; molecular formula C₅H₈ClN₃; MW 145.59 g/mol) is the hydrochloride salt of a 1,2,4-triazole heterocycle bearing an N1-cyclopropyl substituent . The corresponding free base (CAS 1824367-32-9; C₅H₇N₃; MW 109.13 g/mol) serves as the neutral scaffold, while the hydrochloride salt is typically encountered as a white crystalline solid with enhanced aqueous solubility and stability under standard laboratory conditions . The compound occupies a strategic niche as a synthetic intermediate for constructing biologically active molecules—including antifungal sterol demethylase inhibitors (DMIs) and protein arginine methyltransferase 5 (PRMT5) inhibitors—where the cyclopropyl group imparts distinct steric, electronic, and target-binding properties relative to other N1-alkyl triazole congeners [1].

Why Generic 1,2,4-Triazole or N-Alkyl Substitutes Cannot Replace 1-Cyclopropyl-1H-1,2,4-triazole Hydrochloride in Target-Oriented Synthesis


Simple 1,2,4-triazole or N-methyl/N-ethyl substituted triazoles lack the cyclopropyl ring, a motif repeatedly demonstrated to enhance binding affinity toward lanosterol 14α-demethylase (CYP51), the molecular target of the triazole antifungal class [1]. The cyclopropyl group introduces a unique combination of ring strain, conformational rigidity, and altered electron density at the triazole N4 coordination site, which computational docking and experimental SAR studies have shown to strengthen interactions with the heme iron and adjacent hydrophobic pockets of CYP51 compared to linear or branched alkyl substituents [2]. Furthermore, the hydrochloride salt form of 1-cyclopropyl-1H-1,2,4-triazole provides practical handling advantages—improved aqueous solubility and crystallinity—that the free base and other N-alkyl triazole analogs do not offer, directly impacting reproducibility in aqueous reaction systems and high-throughput synthesis workflows .

Quantitative Differential Evidence: 1-Cyclopropyl-1H-1,2,4-triazole Hydrochloride vs. Closest Analogs


CYP51 Binding Enhancement: Cyclopropyl vs. Non-Cyclopropyl N1-Substituted Triazoles

In a systematic CYP51 docking and antifungal evaluation study, Zhao et al. (2007) demonstrated that incorporation of a cyclopropyl moiety into 1H-1,2,4-triazole-based fluconazole analogues enhanced binding affinity toward the fungal lanosterol 14α-demethylase (CYP51) active site. The most potent cyclopropyl-containing congener, compound 3j, exhibited MIC₈₀ values of <0.125 μg/mL against five pathogenic fungal species (C. albicans, C. tropicalis, C. neoformans, M. canis, T. rubrum), surpassing the clinical comparator itraconazole (MIC₈₀ not explicitly listed but reported as less active against the same panel) [1]. The authors explicitly conclude: 'The observed affinities of the lead molecules towards CYP51 indicate that a cyclopropyl residue enhances binding to the target enzyme.' [1] This finding is reinforced by Sun et al. (2021), whose molecular docking of cyclopropyl-oxime ether triazole 5k against FgCYP51 revealed coordination, hydrogen bonding, and stacking interactions that were similar but structurally differentiated from those of the commercial DMI tebuconazole [2].

Antifungal drug discovery CYP51 inhibition Sterol demethylase inhibitor Structure-activity relationship

Downstream Antifungal Potency: Cyclopropyl-Triazole Derivative 5k vs. Tebuconazole Benchmark

Sun et al. (2021) reported the synthesis and antifungal evaluation of a series of 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties. The lead compound 5k—constructed from a cyclopropyl-triazole scaffold analogous to the core of 1-cyclopropyl-1H-1,2,4-triazole—exhibited an in vitro EC₅₀ of 1.22 μg/mL against Fusarium graminearum (Fg), with an in vivo protective effect of 59.45% at 200 μg/mL [1]. Molecular docking demonstrated that compound 5k bound to FgCYP51 via coordination, hydrogen bonding, and π-stacking interactions that were 'similar, but slightly different from the interactions of tebuconazole with FgCYP51' [1], indicating a differentiated binding mode attributable to the cyclopropyl-oxime ether architecture. While a direct EC₅₀ head-to-head value for tebuconazole is not reported in the same assay, tebuconazole is a widely characterized commercial DMI fungicide with reported EC₅₀ values typically in the range of 0.1–5 μg/mL against F. graminearum depending on isolate and assay conditions [2].

Agricultural fungicide Fusarium graminearum Sterol demethylase inhibitor In vivo efficacy

PRMT5 Inhibitor Scaffold Utility: Cyclopropyl-Triazole Derivatives Achieving Sub-Nanomolar IC₅₀ in Oncology Programs

The 1-cyclopropyl-1H-1,2,4-triazole moiety has been incorporated into potent PRMT5 inhibitors documented in US Patent 11,098,059. BindingDB entries for patent examples demonstrate that derivatives bearing the 6'-(1-cyclopropyl-1H-1,2,4-triazol-5-yl) substituent achieve IC₅₀ values as low as 0.210 nM against PRMT5/MEP50 in a 20-point serial dilution assay [1]. Specifically, Example 2 (BDBM515298) showed IC₅₀ = 0.210 nM, Example 11 (BDBM515307) showed IC₅₀ = 0.290 nM, and Example 14 (BDBM515310) showed IC₅₀ = 0.240 nM [1]. In a separate academic study, Zhu et al. (2019) reported that triazole-based PRMT5 inhibitor compound C₄ achieved enzymatic IC₅₀ = 0.72 μM and cellular IC₅₀ = 2.6 μM against Z-138 mantle cell lymphoma cells, with >270-fold selectivity over PRMT1, PRMT4, and PRMT6 [2]. While the C₄ scaffold differs structurally from the patent examples, the consistent theme is that the triazole core—particularly when bearing cyclopropyl substitution—serves as a productive privileged scaffold for PRMT5 inhibitor design.

PRMT5 inhibitor Anticancer drug discovery Protein arginine methyltransferase Mantle cell lymphoma

Salt Form Advantage: Hydrochloride vs. Free Base—Solubility and Handling for Aqueous Synthesis Workflows

1-Cyclopropyl-1H-1,2,4-triazole is commercially available in both free base (CAS 1824367-32-9; MW 109.13) and hydrochloride salt (CAS 2680539-82-4; MW 145.59) forms. The hydrochloride salt is described as 'enhancing its solubility and stability in various applications' relative to the neutral free base, and is typically supplied as a white crystalline solid for ease of handling . While the free base is soluble in common organic solvents, the hydrochloride form offers improved aqueous solubility, which is critical for reactions conducted in aqueous or biphasic media—such as copper-catalyzed cycloadditions and one-pot multicomponent triazole syntheses operated at 70–120 °C in aqueous HCl or DMF/water mixtures . In contrast, N-methyl and N-ethyl 1,2,4-triazole congeners (e.g., 1-methyl-1H-1,2,4-triazole, logP ≈ −0.18; boiling point 175 °C) are typically liquids at ambient temperature, presenting different handling, storage, and stoichiometric dispensing challenges in parallel synthesis settings.

Salt selection Aqueous solubility Synthetic building block Formulation compatibility

Regioisomeric Differentiation: N1-Cyclopropyl vs. N4-Cyclopropyl and C3-Cyclopropyl Triazole Substitution Patterns

The 1,2,4-triazole ring presents three distinct substitution positions (N1, N4, and C3/C5), and the regioisomeric placement of the cyclopropyl group critically determines downstream reactivity and biological target engagement. 1-Cyclopropyl-1H-1,2,4-triazole hydrochloride places the cyclopropyl group at the N1 position, leaving the N4 nitrogen available for metal coordination (e.g., to CYP51 heme iron in antifungal applications) and the C3 and C5 positions available for further functionalization . The regioisomer 3-cyclopropyl-1H-1,2,4-triazole (or its tautomeric 5-cyclopropyl form) places the cyclopropyl at a carbon position, fundamentally altering the electronic distribution and metal-binding capacity of the triazole ring . This regiospecificity is non-trivial: in the commercial fungicide cyproconazole—(2RS,3RS;2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol—the triazole is attached via N1, and the N4 nitrogen is precisely positioned for CYP51 heme coordination [1]. Substituting a C3-cyclopropyl or N4-cyclopropyl regioisomer would destroy this critical pharmacophoric geometry.

Regioselective synthesis Triazole tautomerism N1 vs N4 substitution Building block design

Optimal Research and Industrial Application Scenarios for 1-Cyclopropyl-1H-1,2,4-triazole Hydrochloride


Lead Optimization of Sterol 14α-Demethylase (CYP51) Inhibitors for Antifungal Drug Discovery

Medicinal chemistry teams developing next-generation triazole antifungals should prioritize 1-cyclopropyl-1H-1,2,4-triazole hydrochloride as the N1-building block of choice. Published SAR from Zhao et al. (2007) demonstrates that cyclopropyl substitution on the triazole enhances CYP51 binding affinity, with the most potent fluconazole analogue (3j) achieving MIC₈₀ < 0.125 μg/mL against five pathogenic fungi—surpassing itraconazole [1]. Sun et al. (2021) further validated this scaffold by showing that cyclopropyl-oxime ether triazole 5k achieved EC₅₀ = 1.22 μg/mL against Fusarium graminearum in vitro with 59.45% in vivo protection, and molecular docking confirmed differentiated FgCYP51 binding relative to tebuconazole [2]. The N1-substitution pattern ensures the N4 nitrogen remains available for heme iron coordination—the defining pharmacophoric feature of the azole antifungal class .

PRMT5-Targeted Oncology: Constructing Sub-Nanomolar Inhibitors via Cyclopropyl-Triazole Scaffolds

For oncology drug discovery programs targeting PRMT5, 1-cyclopropyl-1H-1,2,4-triazole hydrochloride provides a validated entry point. US Patent 11,098,059 discloses multiple PRMT5 inhibitors incorporating the 1-cyclopropyl-1H-1,2,4-triazol-5-yl moiety that achieve IC₅₀ values of 0.210–0.290 nM in enzymatic assays [1]. Zhu et al. (2019) independently confirmed the broader triazole scaffold as productive for PRMT5 inhibition, with compound C₄ achieving 0.72 μM enzymatic IC₅₀ and >270-fold selectivity over related methyltransferases [2]. The crystalline hydrochloride salt form facilitates precise stoichiometric control in parallel synthesis of focused PRMT5 inhibitor libraries.

Agrochemical Fungicide Development: Building Novel DMI Candidates with Differentiated Resistance Profiles

Agrochemical R&D groups seeking to develop fungicides with activity against azole-resistant pathogen populations can utilize 1-cyclopropyl-1H-1,2,4-triazole hydrochloride as a core intermediate. The successful commercial precedent of cyproconazole—which incorporates the 1-cyclopropyl-1H-1,2,4-triazole substructure—demonstrates the translational viability of this scaffold from building block to marketed product [1]. The differentiated FgCYP51 binding mode observed for cyclopropyl-containing triazole 5k relative to tebuconazole suggests that novel analogues built from this building block may overcome resistance mechanisms that compromise existing commercial DMIs [2]. Synthesis protocols compatible with this building block include metal-free click chemistry approaches (Pellizzari reaction, iodine-mediated oxidation) and copper-catalyzed cycloadditions, providing flexible route-scouting options for process chemistry scale-up .

Parallel Medicinal Chemistry: Automated Library Synthesis Using a Crystalline, Weighable Triazole Building Block

High-throughput and parallel medicinal chemistry workflows benefit specifically from the hydrochloride salt form of 1-cyclopropyl-1H-1,2,4-triazole. Unlike the liquid N-methyl and N-ethyl triazole congeners, the crystalline hydrochloride is amenable to automated solid dispensing platforms, enabling precise milligram-scale weighings for library production [1]. The enhanced aqueous solubility relative to the free base supports reactions in aqueous or biphasic conditions—including copper-catalyzed azide-alkyne cycloaddition (CuAAC) adaptations and one-pot multicomponent condensations—without the need for pre-solubilization in organic co-solvents [2]. The N1-cyclopropyl group simultaneously provides a spectroscopic handle (characteristic cyclopropyl ¹H NMR signals at δ 0.8–1.2 ppm) that facilitates reaction monitoring and purity assessment by LCMS and NMR.

Quote Request

Request a Quote for 1-cyclopropyl-1H-1,2,4-triazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.